Methyl 1-pyrimidin-4-ylpiperidine-4-carboxylate
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Overview
Description
Methyl 1-pyrimidin-4-ylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various medicinal drugs .
Preparation Methods
The synthesis of Methyl 1-pyrimidin-4-ylpiperidine-4-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrimidine derivatives with piperidine derivatives in the presence of a catalyst can lead to the formation of this compound . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
Methyl 1-pyrimidin-4-ylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
Methyl 1-pyrimidin-4-ylpiperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-pyrimidin-4-ylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound’s ability to inhibit ER stress and apoptosis further contributes to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Methyl 1-pyrimidin-4-ylpiperidine-4-carboxylate can be compared with other similar compounds such as:
Methyl 1-Methyl-4-phenylpiperidine-4-carboxylate: This compound is used as a reference standard in pharmaceutical testing and has similar structural features.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (Akt), showing significant antitumor activity.
The uniqueness of this compound lies in its specific applications in neuroprotection and anti-inflammatory research, making it a valuable compound in the field of medicinal chemistry.
Properties
CAS No. |
889126-34-5 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 1-pyrimidin-4-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-3-6-14(7-4-9)10-2-5-12-8-13-10/h2,5,8-9H,3-4,6-7H2,1H3 |
InChI Key |
ONDIHUXTYVAIST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC=C2 |
Origin of Product |
United States |
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